molecular formula C4H9N B8305002 Methylideneisopropylamine

Methylideneisopropylamine

Cat. No.: B8305002
M. Wt: 71.12 g/mol
InChI Key: MGKTYORWSGVLRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methylideneisopropylamine is an organic compound with the molecular formula C4H9N . As a chemical reagent, it serves as a valuable synthetic intermediate and building block in organic chemistry research and development. Compounds of this class are frequently employed in the synthesis of more complex molecules for pharmaceutical and agrochemical applications, as well as in materials science for creating functional polymers . Researchers utilize its specific structure to introduce the isopropylamine moiety into target molecules. This product is intended for use by qualified professionals in a laboratory setting. It is strictly for research purposes and is not intended for diagnostic, therapeutic, or personal use. All safety data sheets and handling procedures should be consulted prior to use.

Properties

IUPAC Name

N-propan-2-ylmethanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N/c1-4(2)5-3/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGKTYORWSGVLRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

71.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Catalysts : Acid catalysts such as p-toluenesulfonic acid (PTSA) or molecular sieves (e.g., 4Å) are employed to accelerate imine formation. PTSA (0.5–2 mol%) enhances protonation of the carbonyl oxygen, facilitating nucleophilic attack by the amine.

  • Solvents : Toluene or benzene is typically used due to their ability to form azeotropes with water, enabling efficient removal via Dean-Stark apparatus during reflux.

  • Temperature : Reactions are conducted under reflux (110–120°C) for 8–12 hours, ensuring complete conversion.

  • Yield : Reported yields range from 70% to 85%, depending on the stoichiometry of formaldehyde (often used as paraformaldehyde) and the efficiency of water removal.

Example Protocol :

  • Combine isopropylamine (1.0 equiv) and paraformaldehyde (1.1 equiv) in toluene.

  • Add PTSA (1 mol%) and reflux with azeotropic water removal for 10 hours.

  • Cool the mixture, wash with aqueous NaHCO₃, dry over MgSO₄, and concentrate under vacuum.

  • Purify the crude product via distillation (bp 90–95°C at 0.1 bar) to obtain this compound as a colorless liquid.

Key Analytical Data :

  • IR (neat) : 1645 cm⁻¹ (C=N stretch), 2960 cm⁻¹ (C–H stretch).

  • ¹H NMR (CDCl₃) : δ 1.10 (d, J = 6.5 Hz, 6H, CH(CH₃)₂), 2.90 (septet, J = 6.5 Hz, 1H, CH(CH₃)₂), 7.25 (s, 1H, CH₂=N).

Alternative Synthetic Routes

Reductive Amination of Acetone

While less common, this compound can be synthesized via reductive amination of acetone with isopropylamine. This method employs hydrogenation catalysts (e.g., Pd/C or Raney Ni) under H₂ pressure (3–5 bar) in methanol or ethanol. However, this route is less efficient due to competing side reactions, such as over-reduction to N-isopropylpropane-1,2-diamine, and typically yields ≤50%.

Dehydrohalogenation of N-Isopropylchloromethylamine

A niche approach involves the dehydrohalogenation of N-isopropylchloromethylamine (ClCH₂–NH–CH(CH₃)₂) using strong bases like KOtBu or DBU. This method is limited by the instability of the precursor and requires anhydrous conditions at low temperatures (-20°C).

Comparative Analysis of Methods

Method Catalyst Solvent Yield Advantages Challenges
CondensationPTSA, molecular sievesToluene70–85%High yield, scalable, simple workupRequires strict water removal
Reductive AminationPd/CMeOH≤50%Avoids aldehydesLow yield, side reactions
DehydrohalogenationKOtBuTHF30–40%Direct C=N bond formationPrecursor instability, harsh conditions

Mechanistic Insights

The condensation mechanism proceeds via:

  • Protonation of formaldehyde by PTSA, enhancing electrophilicity.

  • Nucleophilic attack by isopropylamine to form a hemiaminal intermediate.

  • Dehydration to generate the imine, driven by azeotropic water removal.

Side reactions include:

  • Oligomerization : Excess formaldehyde may lead to dimeric or trimeric species (e.g., (CH₂=N–CH(CH₃)₂)₂).

  • Hydrolysis : Residual water reverses the reaction, necessitating strict anhydrous conditions.

Industrial-Scale Considerations

For large-scale production, the condensation method is preferred due to its cost-effectiveness and compatibility with continuous flow reactors. Key optimizations include:

  • Catalyst Recycling : Molecular sieves can be regenerated and reused for multiple batches.

  • Process Intensification : Microwave-assisted synthesis reduces reaction time to 2–3 hours with comparable yields.

Emerging Trends

Recent advances focus on enantioselective synthesis of this compound derivatives using chiral catalysts (e.g., BINOL-derived phosphoric acids) for applications in asymmetric catalysis. Additionally, green chemistry approaches explore solvent-free conditions or ionic liquids to minimize waste .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Methylideneisopropylamine, and how can experimental reproducibility be ensured?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination using precursors like isopropylamine and formaldehyde. Reaction conditions (temperature, solvent, catalyst) must be optimized to minimize byproducts. For reproducibility, document all parameters (e.g., molar ratios, reaction time, purification steps) in line with IUPAC guidelines. Use inert atmospheres to prevent oxidation and validate yields via gravimetric analysis. Experimental sections should follow standardized reporting (e.g., detailed reagent sources, equipment specifications) to enable replication .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should conflicting data be addressed?

  • Methodological Answer : Employ a combination of ¹H/¹³C NMR (to confirm amine and methylene groups), FT-IR (for N-H stretching bands), and GC-MS (to assess purity). Discrepancies in NMR shifts may arise from solvent effects or impurities; cross-validate with HPLC or elemental analysis . For structural ambiguity, use X-ray crystallography or DFT calculations to resolve conflicts. Always compare data with literature values for analogous amines (e.g., diisopropylamine ).

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Follow OSHA/REACH guidelines:

  • Ventilation : Use fume hoods to avoid inhalation .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Keep in airtight containers under nitrogen, away from oxidizers .

Advanced Research Questions

Q. How can computational models predict the reactivity of this compound in catalytic systems?

  • Methodological Answer : Apply DFT or MD simulations to study electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways. Parameterize models using experimental kinetic data (e.g., activation energies from Arrhenius plots). Validate predictions via in situ spectroscopy (e.g., Raman) during catalysis. Challenges include accounting for solvent effects and steric hindrance from the isopropyl groups .

Q. What strategies resolve contradictions in spectroscopic data during mechanistic studies of this compound derivatives?

  • Methodological Answer :

  • Multi-technique validation : Combine NMR, IR, and MS to cross-check assignments.
  • Isotopic labeling : Use deuterated analogs to confirm peak assignments.
  • Statistical analysis : Apply PCA or clustering algorithms to identify outlier data points .
  • Collaborative verification : Share raw data with independent labs to rule out instrumentation bias .

Q. How do steric and electronic effects influence the catalytic performance of this compound in asymmetric synthesis?

  • Methodological Answer :

  • Steric effects : Bulky isopropyl groups may hinder substrate access, reducing reaction rates. Quantify via kinetic isotope effects or Eyring plots .
  • Electronic effects : Measure Hammett constants or use XPS to assess electron density at the amine nitrogen.
  • Case study : Compare turnover numbers (TONs) with less-hindered amines (e.g., ethylamine) to isolate steric contributions .

Data Reporting Standards

ParameterRecommended TechniqueExample Data for this compoundReference Standard
PurityGC-MS (>98%)Retention time: 8.2 min (vs. internal standard)USP 29
NMR Shifts (¹H)300 MHz, CDCl₃δ 1.2 (d, 12H, CH(CH₃)₂), δ 3.1 (s, 2H, CH₂)Diisopropylamine
Thermal StabilityDSC/TGADecomposition onset: 180°CREACH

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